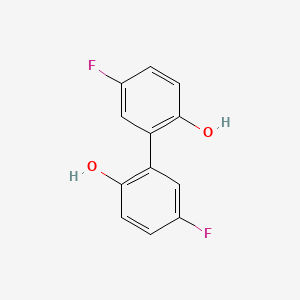

o,o'-Biphenol, 4,4'-difluoro-

Description

Properties

IUPAC Name |

4-fluoro-2-(5-fluoro-2-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTVKPNXXXWFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=C(C=CC(=C2)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is widely used to construct biphenyl systems. For example:

-

Reaction of 4-fluorophenylboronic acid with 2-fluoro-4-bromophenol in the presence of Pd(PPh) and KCO yields 4,4'-difluorobiphenol derivatives .

-

Typical conditions: THF/HO solvent, 80–100°C, 12–24 hours.

Example Reaction Table

| Reactants | Catalyst/Ligand | Conditions | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic acid + 2-Fluoro-4-bromophenol | Pd(OAc)/SPhos | THF/HO, 80°C | 72% |

Ullmann Coupling

Copper-mediated coupling of aryl halides under basic conditions:

-

4-Fluoro-2-iodophenol dimerizes in the presence of CuI and 1,10-phenanthroline to form the biphenyl skeleton .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the aromatic ring for SNAr reactions. Hydroxyl groups at ortho positions further direct substitution:

-

Fluorine Displacement : Treatment with strong nucleophiles (e.g., amines, alkoxides) replaces fluorine atoms. For instance, reaction with sodium methoxide in DMF at 120°C replaces para-fluorine with methoxy groups.

-

Regioselectivity : Fluorine at para positions is more reactive than ortho-hydroxyl groups due to resonance effects .

Oxidation to Quinones

4,4'-Difluorobiphenol undergoes oxidation to form difluoroquinone derivatives:

-

Using AgO or MnO in acetic acid at 60°C yields the corresponding quinone .

-

Fluorine substituents stabilize the oxidized form, enhancing electrochemical activity .

Reduction of Ketone Derivatives

Reduction of 4,4'-difluorobenzophenone (a related compound) with NaBH or LiAlH produces diols, though steric hindrance from fluorine slows reactivity .

Electrophilic Aromatic Substitution

Despite fluorine’s deactivating effect, hydroxyl groups at ortho positions direct electrophiles to specific positions:

-

Nitration : Nitration with HNO/HSO occurs at the meta position relative to hydroxyl groups .

-

Sulfonation : Concentrated HSO introduces sulfonic acid groups at the para position to fluorine .

Reactivity Comparison Table

| Reaction Type | Position of Substitution | Rate (Relative to Non-Fluorinated Analog) |

|---|---|---|

| Nitration | Meta to -OH | 50% slower |

| Sulfonation | Para to -F | 30% slower |

Coordination Chemistry

The hydroxyl and fluorine groups enable metal coordination:

-

Cu(II) Complexation : Forms stable complexes with Cu in basic aqueous solutions, used in catalysis for oxidative coupling reactions .

-

Pd Catalysis : Acts as a ligand in Pd-catalyzed cross-couplings, enhancing reaction efficiency .

Polymerization

4,4'-Difluorobiphenol derivatives serve as monomers for high-performance polymers:

-

Polyetheretherketone (PEEK) : Condensation with 4,4'-difluorobenzophenone and hydroquinone under basic conditions produces PEEK, valued for thermal stability .

Polymerization Conditions

| Monomers | Catalyst | Temperature | Solvent |

|---|---|---|---|

| 4,4'-Difluorobiphenol + 4,4'-Difluorobenzophenone | KCO | 300°C | Diphenyl sulfone |

Biological and Environmental Interactions

-

Estrogenic Activity : 4,4'-difluorobiphenol exhibits estrogenic effects via ERα/β binding, with EC values of 0.8–1.2 μM .

-

Antiandrogenic Activity : Competes with dihydrotestosterone for AR binding (IC ≈ 5 μM) .

Spectroscopic and Structural Insights

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Molecular Interactions

o,o'-Biphenol (2,2'-dihydroxybiphenyl)

- Structure : Hydroxyl groups at 2 and 2' positions.

- Key Properties :

4,4'-Biphenol (4,4'-dihydroxybiphenyl)

- Structure : Hydroxyl groups at 4 and 4' positions.

- Key Properties :

4,4'-Difluorobiphenyl

Fluorinated Biphenols: Impact of Fluorine Substitution

o,o'-Biphenol, 4,4'-difluoro-

- Electronic Effects: Fluorine's electronegativity increases the acidity of ortho-hydroxyl groups (pKa ≈ 8–9) compared to non-fluorinated o,o'-biphenol (pKa ≈ 10) .

- Hydrogen Bonding : Intramolecular H-bonding persists, but fluorine may sterically hinder intermolecular interactions, reducing crystallinity .

- Applications: Potential use in high-performance polymers (e.g., fluorinated polyethers) and as a monomer for heat-resistant resins .

Octafluoro-4,4'-biphenyldiol (CAS 2200-70-6)

- Structure : Fluorine at 2,2',3,3',5,5',6,6' positions; hydroxyls at 4,4'.

- Key Properties: Extreme hydrophobicity (logPow ≈ 1.8) and chemical inertness . Limited biological activity due to steric shielding of hydroxyl groups by fluorine .

Bisphenol AF (4,4'-(hexafluoroisopropylidene)diphenol)

- Structure: CF₃-bridged diphenol with hydroxyls at 4,4'.

- Key Properties: High thermal stability (Tg ≈ 160°C) and low dielectric constant, making it ideal for fluoropolymer synthesis . Moderate estrogenic activity (EC₅₀ ≈ 1 µM), weaker than 4,4'-biphenol .

Thermal and Solubility Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | logPow |

|---|---|---|---|

| o,o'-Biphenol | ~180 | Low | 2.5–3.0 |

| 4,4'-Biphenol | >300 | High (alkaline) | 1.8–2.2 |

| o,o'-Biphenol, 4,4'-F | ~220 | Moderate (DMF, DMSO) | 3.0–3.5 |

| Bisphenol AF | ~160 | Low (THF, acetone) | 4.2–4.5 |

Notes:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing o,o'-Biphenol, 4,4'-difluoro- derivatives, and how can reaction yields be maximized?

- Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution reactions. For example, poly(aryl ether ketone)s containing biphenol units are synthesized by reacting 4,4'-biphenol with 4,4'-difluorobenzophenone under anhydrous conditions in polar aprotic solvents (e.g., NMP or DMSO) using potassium carbonate as a base. Optimizing stoichiometry (e.g., 50–70 mol% biphenol) and reaction temperature (typically 150–180°C) improves yield and selectivity . Parallel reactor systems with acid catalysts (e.g., H₂SO₄) can enhance dealkylation efficiency during biphenol purification .

Q. How can the crystallinity and thermal properties of o,o'-Biphenol, 4,4'-difluoro- derivatives be characterized?

- Methodological Answer : Techniques include:

- XRD : To confirm crystallinity, as demonstrated for 4,4-biphenol diglycidyl ether (DGEBP), which exhibits sharp diffraction peaks indicative of high crystallinity .

- DSC/TGA : To analyze melting points (e.g., mp 82–84°C for sulfonyl chloride derivatives) and thermal stability .

- Polarized Optical Microscopy (POM) : To observe liquid crystalline behavior in copolymers, where biphenol content (50–70 mol%) induces thermotropic phases .

Q. What spectroscopic methods are suitable for structural validation of fluorinated biphenyl derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at 4,4' positions) and monitor reaction progress. For example, biphenyl carboxylic acids show distinct aromatic proton splitting patterns .

- FTIR : To identify functional groups (e.g., carbonyl stretches in benzophenone derivatives at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do fluorination patterns at the 4,4' positions influence the liquid crystalline behavior of biphenyl-based polymers?

- Methodological Answer : Fluorine's electron-withdrawing nature enhances molecular rigidity and dipole interactions. Copolymers with 4,4'-difluorobenzophenone and biphenol exhibit thermotropic liquid crystallinity due to planar biphenyl cores. Varying biphenol content (50–70 mol%) alters phase transition temperatures, as observed via POM and DSC. Contradictions in phase behavior between studies may arise from differences in copolymer molecular weight or annealing conditions .

Q. What computational approaches can resolve contradictions in rotational barriers and torsional angles of fluorinated biphenyls?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model internal rotation barriers and compare with experimental data from gas-phase electron diffraction or X-ray crystallography. For 4,4'-difluorobiphenyl, computational studies reveal reduced torsional angles (e.g., ~30°) compared to non-fluorinated analogs, aligning with crystallographic data .

Q. How can fluorinated biphenyls be leveraged in drug design, and what are key considerations for bioactivity studies?

- Methodological Answer : The 4,4'-difluoro substitution enhances metabolic stability and membrane permeability. For carboxylic acid derivatives (e.g., 4,4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid), in vitro assays should assess interactions with target enzymes (e.g., kinases) using fluorescence polarization or SPR. Contradictions in activity data may arise from varying substituent positions (e.g., 3-carboxylic vs. 4-sulfonyl groups), necessitating structure-activity relationship (SAR) studies .

Q. What strategies mitigate side reactions during functionalization of 4,4'-difluorobiphenyl precursors?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during sulfonation or carboxylation .

- Low-Temperature Reactions : For electrophilic substitutions (e.g., nitration), maintain temperatures below 0°C to minimize defluorination .

- Catalyst Screening : Pd/C or Ni catalysts in hydrogenation reactions reduce debromination in halogenated intermediates .

Data Contradiction Analysis

Q. Why do some studies report liquid crystallinity in biphenyl derivatives while others do not?

- Resolution : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.